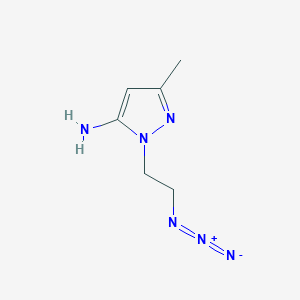

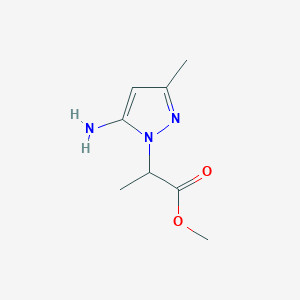

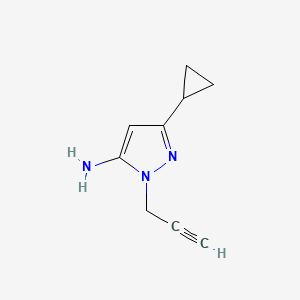

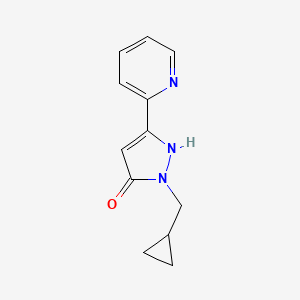

3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole compounds has been reported in the literature, including condensation of α, β -unsaturated carbonyl compounds with substituted hydrazines . In one study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis

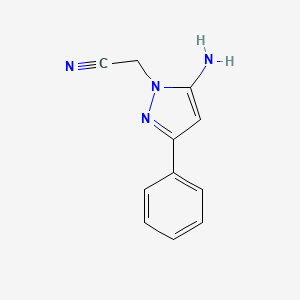

The molecular structure of “3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms.Chemical Reactions Analysis

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .Applications De Recherche Scientifique

Biological Activity

Pyrazole derivatives, including “3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol”, have been identified as having a wide range of biological activities. They are known to exhibit antimalarial , anti-inflammatory , antinociceptive , antipyretic , antifungal , antiviral , antidepressant , antibacterial , antitumor , antioxidant , and anti-filarial properties . These compounds are valuable in the development of new therapeutic agents due to their diverse biological effects.

Chelating Agents

These pyrazole derivatives are also used as chelating agents for different metal ions. Their ability to bind metal ions makes them useful in the synthesis of coordination compounds, which have applications in catalysis, material science, and medicine .

Synthesis of Bis(pyrazolyl)methanes

The compound serves as a precursor in the synthesis of bis(pyrazolyl)methanes. These derivatives are synthesized either through one-pot pseudo three-component reactions of pyrazolone derivatives and aldehydes or one-pot pseudo five-component reactions involving β-keto esters, hydrazines, and aldehydes. Bis(pyrazolyl)methanes have applications in various areas, including pharmacy and agrochemical industries .

Antioxidant Properties

Specific derivatives of pyrazole, such as “3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol”, have shown potent antioxidant properties. These compounds can scavenge free radicals, which makes them potential candidates for treating oxidative stress-related diseases .

Cytotoxicity in Cancer Research

Some pyrazole derivatives have been tested for their cytotoxic effects in cancer cell lines, such as the RKO cell line. These studies are crucial for the development of new anticancer drugs .

Agrochemical Applications

Due to their biological activities, these compounds are also explored for use as fungicides, pesticides, and insecticides. Their effectiveness in controlling pests and diseases in agriculture makes them valuable for crop protection .

Mécanisme D'action

Mode of Action

The mode of action of pyrazole derivatives can vary widely depending on the specific compound and its functional groups. They may act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Pyrazole derivatives can influence a variety of biochemical pathways. For example, some pyrazole derivatives have been found to exhibit anti-inflammatory, antipyretic, antifungal, antiviral, antidepressant, antibacterial, antitumor, antioxidant activities .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives can vary widely and are influenced by factors such as the compound’s structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of pyrazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on gene expression .

Action Environment

The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

5-cyclobutyl-2-ethyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-11-9(12)6-8(10-11)7-4-3-5-7/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWTTXCNZWEWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(N1)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.